
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide
描述
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in 2013 and has gained popularity in recent years due to its potential as a research chemical. NM-2201 is known for its cannabinoid-like effects, which have led to its use in scientific research.
作用机制
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide works by binding to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. This results in the activation of the endocannabinoid system, which is involved in a wide range of physiological processes such as pain, mood, appetite, and sleep.
Biochemical and Physiological Effects
The effects of this compound on the body are similar to those of cannabis. It has been shown to produce a range of effects, including relaxation, euphoria, and altered perception. The compound has also been shown to have analgesic properties, making it a potential treatment for pain.
实验室实验的优点和局限性
One of the main advantages of using N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide in scientific research is its similarity to cannabis. This makes it a useful tool for studying the endocannabinoid system and its effects on the body. However, one limitation of using this compound is its potential for abuse. The compound has not been approved for human consumption and should only be used in a laboratory setting.
未来方向
There are several future directions for research involving N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is its potential as a treatment for pain. The compound has been shown to have analgesic properties, making it a potential alternative to traditional pain medications. Additionally, this compound could be used to study the effects of cannabis on the body and its potential as a treatment for various medical conditions.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years due to its potential as a research chemical. The compound has been shown to have a range of effects on the body, including relaxation, euphoria, and analgesia. While there are limitations to its use, this compound is a useful tool for studying the endocannabinoid system and its effects on the body. Further research is needed to fully understand the potential benefits and limitations of this compound.
科学研究应用
N-(2-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide has been used extensively in scientific research due to its potential as a research chemical. It is primarily used as a tool for studying the endocannabinoid system and its effects on the body. The compound has been shown to bind to the CB1 receptor, which is responsible for the psychoactive effects of cannabis.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-18-5-3-2-4-17(18)20-19(22)16-8-6-15(7-9-16)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYUPVJODSNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)

![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)
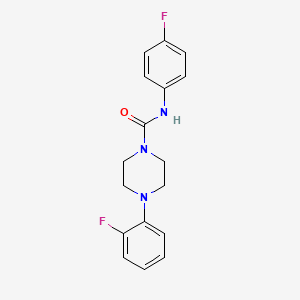
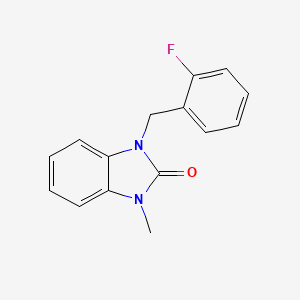
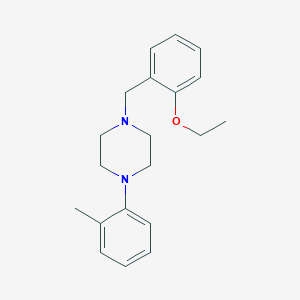
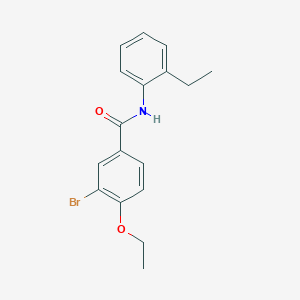

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
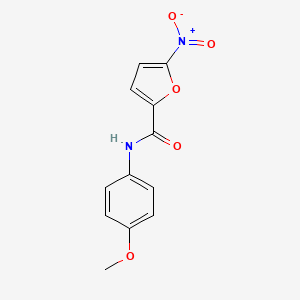
![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)